molecular formula C6H3F3O2S B13171484 3,4-Difluorobenzene-1-sulfonyl fluoride

3,4-Difluorobenzene-1-sulfonyl fluoride

Cat. No.: B13171484
M. Wt: 196.15 g/mol
InChI Key: XFVUPEXGWBBMEX-UHFFFAOYSA-N
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Description

3,4-Difluorobenzene-1-sulfonyl fluoride is a chemical building block of significant interest in modern chemical biology and drug discovery, particularly for the development of Targeted Covalent Inhibitors (TCIs) and the application of Sulfur-Fluoride Exchange (SuFEx) click chemistry. As a sulfonyl fluoride, it possesses a unique balance of stability and reactivity, allowing it to selectively modify various nucleophilic amino acid residues in protein binding sites, such as tyrosine, lysine, histidine, serine, and threonine. This capability is crucial for engaging therapeutic targets that lack a druggable cysteine residue, thereby expanding the druggable proteome. In research, this compound serves as a versatile intermediate in organic synthesis. It can be used to create sulfonamide derivatives or be incorporated into more complex molecules via SuFEx reactions, which are a class of click chemistry known for high selectivity and reliability. Furthermore, aryl sulfonyl fluorides can be synthesized from corresponding boronic acids through innovative catalytic methods, highlighting their accessibility for research and development. The 3,4-difluorophenyl moiety may be used in the synthesis of compounds investigated for agrochemical and pharmaceutical applications. This product is intended for research purposes as a chemical intermediate or protein-reactive probe in a laboratory setting. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3F3O2S

Molecular Weight

196.15 g/mol

IUPAC Name

3,4-difluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3F3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H

InChI Key

XFVUPEXGWBBMEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)F)F

Origin of Product

United States

Reactivity Profile and Reaction Pathways of 3,4 Difluorobenzene 1 Sulfonyl Fluoride

General Reactivity and Chemoselectivity of the Arylsulfonyl Fluoride (B91410) Functionality

The arylsulfonyl fluoride group is a cornerstone of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a concept that highlights the unique balance between the stability and reactivity of the sulfur-fluorine bond. nih.gov This functionality imparts a predictable and highly selective reactivity profile to 3,4-difluorobenzene-1-sulfonyl fluoride.

Selective Reactivity at the Sulfur(VI) Electrophilic Center

The sulfur atom in the sulfonyl fluoride group is a highly electrophilic center, readily undergoing attack by nucleophiles. This reactivity is a defining characteristic of arylsulfonyl fluorides and is central to their utility in chemical synthesis. The reaction exclusively occurs at the sulfur atom, leading to the formation of sulfonylation products with high chemoselectivity. nih.gov This is in contrast to the corresponding sulfonyl chlorides, which can sometimes undergo side reactions. scispace.com The strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring further enhances the electrophilicity of the sulfur(VI) center in this compound, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs. nih.govresearchgate.net

Stability and Robustness in Varied Reaction Environments

A remarkable feature of the arylsulfonyl fluoride group is its exceptional stability under a wide range of reaction conditions. The S-F bond is strong, rendering sulfonyl fluorides resistant to hydrolysis and thermolysis. researchgate.net This robustness allows the -SO2F group to be carried through various synthetic transformations without decomposition, a property that is highly advantageous in multistep synthesis. For instance, arylsulfonyl fluorides are compatible with conditions used for Suzuki-Miyaura, Heck, Stille, and Sonogashira cross-coupling reactions. Their stability also extends to resistance towards reduction; unlike other sulfonyl halides, the cleavage of the sulfonyl fluoride bond is heterolytic. nih.gov This stability is maintained in both acidic and basic media to a significant extent, although strong nucleophiles can induce reaction at the sulfur center.

Nucleophilic Substitution Reactions Involving the Sulfonyl Fluoride Group

The primary mode of reaction for the sulfonyl fluoride moiety is nucleophilic substitution at the sulfur atom. This process is fundamental to the application of this compound as a building block in organic synthesis.

Direct Nucleophilic Displacement Mechanisms at Sulfur

The reaction of this compound with nucleophiles typically proceeds through a direct displacement mechanism at the sulfur(VI) center. This pathway involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the cleavage of the sulfur-fluorine bond and the formation of a new bond between the sulfur and the nucleophile. This process is analogous to the well-established nucleophilic substitution at a tetrahedral carbon center. The reaction is generally considered to be a bimolecular process (SN2-type) at sulfur.

A variety of nucleophiles can participate in this reaction, including amines, alcohols, and thiols, leading to the formation of the corresponding sulfonamides, sulfonate esters, and thioesters. The reactivity of the nucleophile plays a crucial role in the reaction rate, with stronger nucleophiles reacting more readily.

Exploration of Potential Elimination-Addition Pathways and Proposed Intermediates

While direct nucleophilic substitution at the sulfur atom is the predominant pathway, the possibility of an elimination-addition mechanism, particularly under strongly basic conditions, warrants consideration. This pathway would involve the deprotonation of a carbon atom on the aromatic ring, followed by the elimination of the sulfonyl fluoride group to form a highly reactive aryne intermediate, specifically a difluorobenzyne. Subsequent addition of a nucleophile to the aryne would then yield the final product.

The formation of aryne intermediates is a known reaction pathway for aryl halides in the presence of strong bases. However, the sulfonyl fluoride group is generally a poorer leaving group than halides in the context of benzyne (B1209423) formation. The high strength of the C-S bond makes its cleavage less favorable. While theoretically possible, especially with very strong bases and high temperatures, there is currently no direct experimental evidence to suggest that this compound readily undergoes an elimination-addition reaction via a benzyne intermediate under typical nucleophilic substitution conditions. The direct nucleophilic attack at the sulfur center remains the more plausible and well-supported reaction pathway.

Reactivity of the Difluorinated Aromatic Ring System

The presence of two fluorine atoms and a sulfonyl fluoride group significantly influences the reactivity of the aromatic ring in this compound. These substituents are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution (SNAr).

In the context of SNAr, the fluorine atoms on the ring can act as leaving groups when a strong nucleophile is employed. The sulfonyl fluoride group, being a powerful electron-withdrawing group, will further activate the ring for such a substitution. The regioselectivity of the substitution will be dictated by the positions of the fluorine atoms and the sulfonyl fluoride group, which stabilize the intermediate Meisenheimer complex. Specifically, nucleophilic attack would be favored at the carbon atoms ortho and para to the electron-withdrawing sulfonyl fluoride group. In the case of this compound, this would direct nucleophilic attack to the C4 position (para to the sulfonyl fluoride) and potentially the C2 and C6 positions (ortho to the sulfonyl fluoride). The fluorine at the C4 position would be the most likely to be displaced due to the strong activating effect of the para-sulfonyl fluoride group.

Electronic Influence of Fluorine Substituents on Aromatic Ring Reactivity

The presence of fluorine atoms on an aromatic ring profoundly alters its electronic properties and, consequently, its chemical reactivity. numberanalytics.com Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) that reduces the electron density of the aromatic ring. researchgate.net This deactivation makes the ring less susceptible to electrophilic aromatic substitution. numberanalytics.com

However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+R). researchgate.net While halogens are typically deactivating, this resonance effect can direct incoming electrophiles, though reactions are generally sluggish. The interplay between the strong inductive withdrawal and the weaker resonance donation is a key feature of fluoroaromatic chemistry. researchgate.net

Systematic studies on fluorinated benzenes have shown that increasing the number of fluorine substituents leads to a decrease in the aromaticity of the ring. nih.gov This is attributed to the inductive effect, which diminishes the electron density and modifies its distribution, and the resonance effect, which reduces π-delocalization. nih.gov This reduction in electron density has a significant impact on the molecule's reactivity, particularly enhancing its susceptibility to nucleophilic attack. nih.gov The strong inductive effect of the fluorine atoms creates highly positive carbon centers on the ring, making it a target for strong nucleophiles. nih.gov

The electronic effects of fluorine substitution can be summarized as follows:

Inductive Effect (-I): Strong electron withdrawal from the sigma bond framework, deactivating the ring towards electrophiles. researchgate.net

Resonance Effect (+R): Weaker electron donation from fluorine's lone pairs into the pi-system. researchgate.net

Table 1: Summary of Electronic Effects of Fluorine on an Aromatic Ring
Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Strong withdrawal of electron density from the ring due to fluorine's high electronegativity. researchgate.netDeactivates the ring for electrophilic aromatic substitution. numberanalytics.com
Resonance Effect (+R)Donation of lone pair electrons into the aromatic π-system. researchgate.netDirects electrophiles (if reaction occurs) but is weaker than the inductive effect.
Net ResultOverall electron density of the ring is reduced.Activates the ring for nucleophilic aromatic substitution. nih.gov

Investigations into C-F Bond Activation and Functionalization within the Aromatic Core

While the carbon-fluorine (C-F) bond is the strongest single bond to carbon, significant progress has been made in its activation and functionalization. mdpi.com This field is of great interest as it allows for the synthesis of valuable, partially fluorinated compounds from readily available polyfluorinated precursors. researchgate.netbaranlab.org The functionalization of C-F bonds provides an alternative to traditional methods that build fluorinated molecules by adding fluorine. baranlab.org

Transition metals play a crucial role in mediating C-F bond activation. mdpi.com Catalytic systems involving metals such as nickel, palladium, cobalt, and copper have been developed to promote the cleavage of the C-F bond, allowing for the formation of new C-C, C-H, and carbon-heteroatom bonds. mdpi.comresearchgate.net These reactions often proceed with high selectivity and activity, converting low-cost fluoroaromatics into high-value products. mdpi.com

Recent advancements have also highlighted the use of visible-light photoredox catalysis as a mild and environmentally benign method for C-F bond cleavage. researchgate.net This approach utilizes light to generate radical intermediates, offering new pathways for C-F activation that differ from classical two-electron processes. researchgate.net Hydrodefluorination (HDF), the replacement of a fluorine atom with hydrogen, is another valuable transformation, particularly for the regioselective synthesis of partially fluorinated aromatics from perfluoroarenes. researchgate.net

Table 2: Methods for C-F Bond Activation in Polyfluoroarenes
MethodDescriptionKey Features
Transition Metal CatalysisUses complexes of metals like Ni, Pd, Co to cleave the C-F bond and form new bonds. mdpi.comHigh selectivity and activity; enables C-C, C-H, and C-heteroatom bond formation. mdpi.comresearchgate.net
Photoredox CatalysisVisible light promotes C-F bond cleavage via radical intermediates. researchgate.netMild, environmentally friendly conditions; provides new reaction modes. researchgate.net
Hydrodefluorination (HDF)Regioselective replacement of a C-F bond with a C-H bond. researchgate.netUseful for synthesizing partially fluorinated compounds from perfluorinated ones. researchgate.net

Site-Selectivity in Reactions on Polyfluorinated Aromatic Rings

In polyfluorinated aromatic compounds like this compound, the ring is highly activated towards nucleophilic aromatic substitution (SNAr). mdpi.com The positions of substitution are governed by the combined electronic effects of the substituents. The sulfonyl fluoride (-SO2F) group is a very strong electron-withdrawing group, comparable to a nitro group, and strongly directs incoming nucleophiles to the ortho and para positions.

In this compound, the potential sites for nucleophilic attack are C2, C5, and C6.

Position C2: ortho to the -SO2F group and ortho to the C3-fluorine.

Position C5: meta to the -SO2F group, para to the C2-fluorine (if present), and ortho to the C4-fluorine.

Position C6: ortho to the -SO2F group and meta to the C4-fluorine.

Generally, in SNAr reactions of polyfluoroarenes, substitution occurs preferentially at the position para to the most strongly activating group, as this allows for the most effective stabilization of the negative charge in the Meisenheimer complex intermediate. nih.govmdpi.com When the para position is blocked or unavailable, attack at the ortho position is favored. Steric hindrance can also play a decisive role in determining the outcome. mdpi.com For instance, in reactions of octafluorotoluene, nucleophilic attack occurs at the para position relative to the trifluoromethyl group, influenced by both electronic stabilization and steric repulsion. mdpi.com Similarly, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show high regioselectivity in nucleophilic substitutions. nih.gov

Mechanistic Investigations of Reactions Involving 3,4 Difluorobenzene 1 Sulfonyl Fluoride

Elucidation of Detailed Reaction Mechanisms in Sulfonyl Fluoride (B91410) Transformations

The transformations involving aromatic sulfonyl fluorides like 3,4-Difluorobenzene-1-sulfonyl fluoride are governed by a variety of mechanisms, largely dependent on the reactants and conditions. A prominent reaction class is the Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction that relies on the exchange of the fluoride atom with a nucleophile. nih.govsigmaaldrich.com

Nucleophilic substitution at the sulfur center is a key pathway. Theoretical studies and experimental observations suggest two primary mechanisms for this substitution nih.gov:

Direct Substitution (SN2-like): This pathway involves a direct attack by the nucleophile on the sulfur atom, leading to the displacement of the fluoride ion through a trigonal bipyramidal transition state.

Elimination-Addition: This alternative mechanism involves the generation of a trigonal bipyramidal intermediate, which then proceeds to the product. nih.gov

In addition to nucleophilic substitution, radical-mediated pathways have also been identified, particularly in synthesis reactions. Mechanistic studies have shown the generation of arylsulfonyl radicals, which can then undergo radical fluorination to yield the sulfonyl fluoride product. ccspublishing.org.cn The presence of radical intermediates is often confirmed by the use of radical scavengers, which reduce the efficacy of the electrochemical process. semanticscholar.org

The reaction environment can significantly influence the operative mechanism. For instance, the "on-water" effect has been shown to accelerate SuFEx reactions, highlighting the role of hydrogen bonding and the unique properties of water in stabilizing transition states. nih.gov

Computational Modeling and Density Functional Theory (DFT) Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reaction pathways of sulfonyl fluorides that are often difficult to probe experimentally. nih.govresearchgate.netnih.gov These studies allow for the detailed examination of transition states, reaction intermediates, and the calculation of activation energy barriers, offering a quantitative understanding of reactivity. nih.govnih.gov

For the SuFEx reaction, DFT calculations have shown that for primary amine nucleophiles, the reaction proceeds via a non-synchronous, one-step SN2-type mechanism. nih.gov The process involves an initial weakening of the S-F bond followed by the nucleophilic attack of the amine. A crucial finding from these studies is the significant role of a complementary base, which can dramatically lower the high energy barrier by increasing the nucleophilicity of the amine. nih.gov

DFT has also been employed to understand cycloaddition reactions involving sulfonyl fluorides. For example, in the reaction of ethene-1,1-disulfonyl difluoride (EDSF) with alkynes, DFT calculations at the ωB97XD/Def2-TZVP level corroborated a stepwise [2+2] cycloaddition mechanism. nih.gov Such computational approaches are invaluable for elucidating the key factors that control reaction outcomes and selectivity. nih.gov

The potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry. Analysis of the PES is critical for understanding reaction dynamics. For nucleophilic substitution reactions at a sulfonyl center, the PES can exhibit varied profiles. researchgate.net

For instance, in the identity fluoride exchange reaction (F⁻ + CH₃SO₂F), calculations have revealed a triple-well PES with a very shallow well for the reaction intermediate. researchgate.net However, for other substitution reactions, double-well PES profiles are often observed. researchgate.net These wells correspond to stable reactant and product complexes (ion-dipole complexes) and any intermediates formed along the reaction coordinate. researchgate.netpsu.edu The transition states represent the energy maxima along the minimum-energy path connecting these minima. The analysis of these surfaces, often using techniques like reaction force analysis, helps to characterize the nature of the transition state and the synchronous or asynchronous nature of bond-forming and bond-breaking events. nih.gov

The reactivity of electrophiles like this compound is intrinsically linked to their electronic structure. A key parameter often correlated with reactivity is the energy and accessibility of the Lowest Unoccupied Molecular Orbital (LUMO). For SuFEx processes, it has been suggested that the accessibility of the LUMO controls the reaction rate. nih.gov

ParameterCorrelation with ReactivityCaveats and Additional Factors
LUMO Energy Generally, a lower LUMO energy corresponds to a more electrophilic center and potentially higher reactivity.Not always the primary determinant; a lower LUMO did not correlate with higher efficiency in some aromatic sulfonyl fluorides. nih.gov
Electrostatic Stabilization Stabilization of the transition state (TS) by the local environment (e.g., hydrogen bonds) is critical for efficient reaction. nih.govThe specific geometry and electronic nature of the active site or solvent environment play a crucial role.
Nucleophilicity of Reactant Increased nucleophilicity of the attacking species significantly lowers the reaction barrier. nih.govCan be modulated by the addition of a base.

Spectroscopic Characterization of Reaction Intermediates (e.g., NMR, Mass Spectrometry)

The direct observation and characterization of transient reaction intermediates are vital for confirming proposed mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

¹⁹F NMR spectroscopy is particularly powerful for studying reactions of fluorine-containing compounds like this compound. It allows for the monitoring of the consumption of the starting material and the formation of fluorine-containing products and intermediates in real-time. acs.orgresearchgate.net Kinetic batch experiments monitored by ¹⁹F NMR have been used to follow the conversion of starting materials to disulfide intermediates and subsequently to the final sulfonyl fluoride product in electrochemical syntheses. semanticscholar.orgacs.org

While many intermediates are too unstable to be isolated, their presence can sometimes be inferred from spectroscopic data. In kinetic experiments of electrochemical sulfonyl fluoride synthesis, traces of other fluorinated intermediates, tentatively attributed to unstable sulfenyl fluoride and sulfinyl fluoride species, have been observed. semanticscholar.orgacs.org High-resolution mass spectrometry (HRMS) is also crucial for confirming the identity of new compounds and can be used to detect and characterize intermediates and products formed in these reactions. acs.org

Kinetic Studies and Determination of Reaction Rate Determinants

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and the factors that control reaction speed. Such studies have been instrumental in understanding the mechanisms of sulfonyl fluoride synthesis and reactivity.

In the electrochemical synthesis of sulfonyl fluorides, kinetic experiments have revealed a rapid initial conversion of thiophenols to their corresponding disulfides. semanticscholar.orgacs.org The subsequent conversion to the sulfonyl fluoride sometimes exhibits pseudo-zero-order behavior, suggesting that the reaction rate is limited by mass transfer of reactants to the electrode surface rather than the intrinsic chemical kinetics. semanticscholar.orgacs.org

The reactivity of sulfonyl fluorides with nucleophiles is highly dependent on both steric and electronic factors. rsc.org Studies on a range of aryl sulfonyl fluorides have demonstrated that their reactivity towards nucleophilic amino acids can be predictably modulated by adjusting the electronic properties of the aryl ring. rsc.org Electron-withdrawing substituents, such as the two fluorine atoms in this compound, are expected to increase the electrophilicity of the sulfur center and thus enhance the reaction rate with nucleophiles, although steric hindrance can also play a significant role. The nature of the nucleophile and the reaction conditions, including the catalyst and solvent, are also key rate determinants. nih.govchemrxiv.org

FactorInfluence on Reaction RateExample/Observation
Mass Transfer Can be the rate-limiting step in heterogeneous (e.g., electrochemical) systems.Pseudo-zero-order kinetics observed in electrochemical sulfonyl fluoride synthesis. semanticscholar.orgacs.org
Electronic Effects Electron-withdrawing groups on the aryl ring generally increase reactivity towards nucleophiles.Reactivity of aryl sulfonyl fluorides can be predictably tuned by changing substituents. rsc.org
Catalysis Bases (e.g., DBU, HOBt) and "on-water" conditions can significantly accelerate SuFEx reactions.HOBt is an effective nucleophilic catalyst for activating the S(VI)-F bond. chemrxiv.org
Nucleophile The nature and concentration of the nucleophile directly impact the reaction rate.Stronger, less hindered nucleophiles generally react faster.
Solvent/Environment The local chemical environment can stabilize transition states, accelerating the reaction.The on-water effect demonstrates significant rate acceleration for SuFEx. nih.gov

Applications of 3,4 Difluorobenzene 1 Sulfonyl Fluoride in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

3,4-Difluorobenzene-1-sulfonyl fluoride (B91410) serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of the difluorinated phenyl ring and the reactive sulfonyl fluoride group allows for its incorporation into a wide array of molecular architectures, imparting unique physicochemical properties to the final compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, which are desirable characteristics in drug design. organic-chemistry.orggoogle.comresearchgate.net

The sulfonyl fluoride moiety is a versatile functional group that can be transformed into other important functionalities, such as sulfonamides and sulfonate esters. nih.gov This reactivity allows for the construction of diverse molecular libraries for biological screening. In medicinal chemistry, the 3,4-difluorophenylsulfonyl scaffold is found in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. Its role as a versatile precursor is well-established, offering a reliable handle for introducing the difluorinated aromatic ring into larger, more complex structures. springernature.comnih.gov The stability of the sulfonyl fluoride group under various reaction conditions makes it an ideal component for multi-step synthetic sequences. sigmaaldrich.com

Role in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

3,4-Difluorobenzene-1-sulfonyl fluoride is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful ligation strategy for the reliable and efficient construction of covalent linkages. nih.gov This next-generation click chemistry has found broad applications in materials science, drug discovery, and chemical biology due to its high yields, tolerance to a wide range of functional groups, and often metal-free reaction conditions. nih.govsigmaaldrich.com

Fundamental Principles and Advantages of SuFEx Ligation

SuFEx chemistry is predicated on the unique reactivity of the sulfur(VI)-fluoride bond. While exceptionally stable under most conditions, the S-F bond can be selectively activated to react with nucleophiles, forming robust S-O or S-N linkages. nih.govsigmaaldrich.com This "click" reactivity is characterized by its high efficiency, reliability, and the formation of inert, stable products.

The primary advantages of SuFEx ligation include:

High Stability and Orthogonal Reactivity: The S-F bond is resistant to hydrolysis, oxidation, and reduction, allowing it to be carried through various synthetic steps without protection. sigmaaldrich.com Its reactivity is orthogonal to many other common functional groups, enabling selective transformations in complex molecular environments.

Metal-Free Conditions: Many SuFEx reactions proceed under metal-free conditions, which is highly advantageous in biological applications and for the synthesis of materials where metal contamination is a concern. thieme-connect.de

High Yields and Purity: SuFEx reactions are known for their high conversion rates, often yielding products in near-quantitative yields with minimal purification required. sigmaaldrich.com

Formation of Stable Linkages: The resulting sulfonate and sulfonamide linkages are highly stable, making them suitable for creating robust materials and long-lasting bioactive molecules. nih.gov

SuFEx Ligation with Diverse Coupling Partners (e.g., Silyl (B83357) Ethers, Amines)

This compound readily participates in SuFEx reactions with a variety of nucleophilic coupling partners, most notably silyl ethers and amines.

The reaction with silyl ethers , typically trimethylsilyl (B98337) (TMS) or other silyl-protected phenols and alcohols, proceeds in the presence of a catalyst such as a Lewis base (e.g., DBU) or a fluoride source. nih.gov The driving force for this reaction is the formation of a highly stable silicon-fluoride bond. nih.gov This transformation is a reliable method for forming sulfonate esters (C-O-S bonds).

CatalystNucleophileProduct TypeReference
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Aryl Silyl EthersAryl Sulfonates nih.gov
Fluoride SaltsAlkyl Silyl EthersAlkyl Sulfonates nih.gov

The ligation with amines (primary and secondary) leads to the formation of highly stable sulfonamides (C-N-S bonds). This reaction is a cornerstone of medicinal chemistry for the synthesis of a vast number of drug candidates. The reaction can be promoted by bases or, in some cases, proceeds simply upon heating. nih.gov The SuFEx reaction with amines is highly efficient and tolerates a wide range of functional groups present on the amine coupling partner.

Amine TypeProduct TypeKey FeaturesReference
Primary AminesN-Substituted SulfonamidesForms stable C-N-S bond nih.gov
Secondary AminesN,N-Disubstituted SulfonamidesHigh yield and functional group tolerance nih.gov

Employment in Carbon-Heteroatom and Carbon-Carbon Bond Forming Reactions

Beyond its role in SuFEx chemistry, this compound is a valuable electrophile in various carbon-heteroatom and carbon-carbon bond-forming reactions, further highlighting its versatility in advanced organic synthesis.

Carbon-Carbon Bond Formation (e.g., Cross-Coupling Partners)

Recent advancements have demonstrated that aryl sulfonyl fluorides can participate in palladium-catalyzed cross-coupling reactions, a significant breakthrough given their traditional perception as relatively inert coupling partners. claremont.edu In particular, the Suzuki-Miyaura cross-coupling has been successfully applied to aryl sulfonyl fluorides, enabling the formation of biaryl structures. claremont.eduresearchgate.net This transformation typically involves the reaction of the sulfonyl fluoride with a boronic acid or its ester in the presence of a palladium catalyst and a suitable ligand. This reaction proceeds via the cleavage of the C-S bond, offering a novel disconnection strategy in the synthesis of complex aromatic systems.

Coupling ReactionCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraArylboronic AcidsPalladium catalyst with phosphine (B1218219) ligandsBiaryls claremont.eduresearchgate.net

Carbon-Nitrogen and Carbon-Oxygen Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using this compound as the electrophile is a fundamental and widely practiced application.

Carbon-Nitrogen Bond Formation: As previously discussed in the context of SuFEx chemistry, the reaction of this compound with primary and secondary amines is a highly reliable method for the synthesis of sulfonamides. nih.gov This reaction represents a robust strategy for forging C-N bonds and is extensively used in the pharmaceutical industry to generate libraries of potential drug candidates. The resulting sulfonamide linkage is a common pharmacophore found in numerous approved drugs.

Carbon-Oxygen Bond Formation: Similarly, the reaction with alcohols and phenols provides a direct route to sulfonate esters. This transformation is effectively a C-O bond-forming reaction from the perspective of the alcohol or phenol (B47542). The reaction is often facilitated by a base to deprotonate the hydroxyl group, increasing its nucleophilicity towards the sulfonyl fluoride. nih.gov The synthesis of aryl ethers can also be achieved through multi-step sequences involving the conversion of the sulfonyl fluoride to a better leaving group, followed by nucleophilic aromatic substitution.

Bond TypeNucleophileProductSignificanceReference
C-NPrimary/Secondary AminesSulfonamidesKey linkage in pharmaceuticals nih.gov
C-OAlcohols/PhenolsSulfonate EstersStable functional group in organic synthesis nih.gov

Participation in Subsequent Carbon-Fluorine Bond Formation (e.g., in further derivatization)

The this compound molecule contains two types of fluorine atoms: one attached to the sulfur atom of the sulfonyl fluoride group (-SO₂F) and two attached to the aromatic ring (aryl fluorides). The primary and most exploited reactivity of this compound centers on the sulfur-fluorine (S-F) bond. This bond readily participates in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, where the fluoride acts as a leaving group upon nucleophilic attack at the electrophilic sulfur center.

Once the 3,4-difluorophenylsulfonyl moiety is incorporated into a larger molecule via a SuFEx reaction, the two carbon-fluorine (C-F) bonds on the aromatic ring remain. These aryl C-F bonds are notably strong and generally stable to a wide range of reaction conditions. Consequently, the participation of these specific C-F bonds in subsequent bond-forming reactions is not a commonly utilized strategy. The high stability that makes them valuable for tuning molecular properties also renders them less reactive for further transformations.

While methods for C-F bond activation and functionalization exist, the application of these techniques to derivatives of this compound is not widely documented in the scientific literature. Therefore, in the context of further derivatization, the 3,4-difluorophenyl group is typically regarded as a stable structural component that modifies the steric and electronic properties of the target molecule, rather than a reactive handle for subsequent C-F bond formation.

Participation in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. While the synthesis of sulfonyl fluorides can sometimes be achieved through MCRs, the use of this compound as a reactant within such processes is not a prominent application reported in the literature.

The typical reactivity of this compound is as a robust electrophile in two-component SuFEx-type reactions. nih.gov Its role is to connect the 3,4-difluorophenylsulfonyl group to a nucleophilic partner. nih.gov The stability of the sulfonyl fluoride group under many conditions makes it an excellent "click chemistry" handle but may also limit its utility in more complex MCRs or cascade sequences that require a more nuanced or staged reactivity profile. The reaction conditions that facilitate MCRs or trigger cascades may not be compatible with the sulfonyl fluoride group, or the group may not possess the required functionality to participate in the multiple bond-forming events characteristic of these transformations. As such, this compound is more commonly employed as a functionalization agent in the final stages of a synthesis rather than a foundational building block in an MCR or cascade design.

Strategies for Late-Stage Functionalization Using Fluorinated Sulfonyl Fluorides

One of the most powerful applications of this compound is in late-stage functionalization (LSF) of complex molecules, such as drug candidates and biological probes. rsc.org This strategy relies on the unique reactivity of the sulfonyl fluoride group, which is central to the field of SuFEx click chemistry. ccspublishing.org.cn The S(VI)-F bond is exceptionally stable under a wide range of chemical environments but can be selectively activated to react with specific nucleophiles, making it an ideal tool for modifying intricate molecules without disturbing other functional groups. nih.govacs.org

In a typical LSF scenario, a complex molecule containing a nucleophilic group (such as a phenol or an amine) is reacted with this compound. This reaction forms a highly stable sulfonate or sulfonamide linkage, respectively, effectively tagging the molecule with the 3,4-difluorophenylsulfonyl group. The introduction of this fluorinated moiety can significantly alter the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

The reliability and specificity of the SuFEx reaction make fluorinated sulfonyl fluorides like this compound valuable LSF reagents. The reaction proceeds under mild conditions and demonstrates exceptional functional group tolerance, which are critical requirements for reactions performed on highly functionalized, late-stage intermediates. nih.gov

The table below summarizes the types of nucleophiles that are compatible with aryl sulfonyl fluorides in LSF strategies based on SuFEx chemistry.

Nucleophile ClassFunctional Group ExampleResulting LinkageTypical Conditions
Alcohols / Phenols-OHSulfonate Ester (-SO₂-OR)Base (e.g., K₂CO₃, DBU) or Bifluoride Salt Catalyst
Amines (Primary/Secondary)-NH₂, -NHRSulfonamide (-SO₂-NR₂)Base or Bifluoride Salt Catalyst
Silyl Ethers-OSiR₃Sulfonate Ester (-SO₂-OR)Fluoride Source (e.g., CsF, TBAF)
Carbon PronucleophilesAlkyl Esters, Amides, NitrilesSulfone (-SO₂-CR₃)Strong Base (e.g., LiHMDS)
Amino Acid ResiduesTyrosine, Lysine, SerineCovalent Protein AdductAqueous Buffer, Physiological pH

Catalytic Transformations Involving 3,4 Difluorobenzene 1 Sulfonyl Fluoride

Transition-Metal Catalysis with Arylsulfonyl Fluorides

Transition-metal catalysis has become an indispensable tool in organic synthesis, and arylsulfonyl fluorides, including 3,4-difluorobenzene-1-sulfonyl fluoride (B91410), are increasingly recognized as viable coupling partners. The strong S-F bond generally confers stability, yet under specific catalytic conditions, the sulfonyl fluoride group can be activated for cross-coupling reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck, C-C, C-N)

Palladium catalysis is at the forefront of cross-coupling chemistry. While traditionally dominated by aryl halides and triflates, aryl sulfonyl fluorides have emerged as competent electrophiles. The reactivity of 3,4-difluorobenzene-1-sulfonyl fluoride in these transformations is influenced by the electron-deficient nature of the aromatic ring, which can facilitate oxidative addition to the palladium center.

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, typically involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. researchgate.net Arylsulfonyl fluorides can serve as analogs to aryl halides in this reaction. rsc.orgrsc.org For this compound, a plausible reaction with an alkene, such as styrene, would yield a substituted stilbene (B7821643) derivative. The reaction mechanism generally proceeds through oxidative addition of the C-S bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.net

C-C Coupling Reactions: Beyond the Mizoroki-Heck reaction, other palladium-catalyzed C-C bond-forming reactions, such as Suzuki-Miyaura and Stille couplings, can potentially utilize this compound. In a Suzuki-Miyaura coupling, the sulfonyl fluoride would react with an organoboron reagent in the presence of a palladium catalyst and a base. Recent studies have demonstrated the activation of the C–SO2F bond for such transformations, providing an alternative to more conventional electrophiles. researchgate.netresearchgate.net

C-N Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, are pivotal for the synthesis of arylamines. The use of aryl fluorosulfonates in these reactions has been documented, suggesting that this compound could similarly react with amines to form N-aryl products. researchgate.net The electron-withdrawing nature of the difluorinated ring may enhance the electrophilicity of the carbon attached to the sulfonyl group, potentially facilitating the key reductive elimination step. bohrium.com

Reaction TypeCoupling PartnerPotential Product with this compoundCatalyst System (General)
Mizoroki-HeckAlkene (e.g., Styrene)3,4-Difluoro-stilbene derivativePd(0) catalyst, base
Suzuki-MiyauraArylboronic acid3,4-Difluoro-biphenyl derivativePd(0) catalyst, base
Buchwald-HartwigAmineN-(3,4-Difluorophenyl)amine derivativePd(0) catalyst, base, phosphine (B1218219) ligand

Iron-Catalyzed Processes

Iron catalysis has gained significant traction as a more sustainable and economical alternative to precious metal catalysis. nih.gov Iron-catalyzed processes involving arylsulfonyl fluorides are an emerging area of research. One potential pathway involves the generation of aryl radicals from arylsulfonyl compounds, which can then participate in various coupling reactions. For instance, iron-catalyzed radical coupling reactions have been used for the synthesis of arylsulfinates. sigmaaldrich.com Furthermore, iron-promoted C-F bond activation presents another avenue for the functionalization of this compound. researchgate.net This could enable Heck-type couplings with alkenes, where the iron catalyst facilitates the cleavage of a C-F bond on the aromatic ring, leading to the formation of a C-C bond. researchgate.net

Rhodium-Catalyzed Transformations

Rhodium catalysts are known for their ability to mediate a wide range of organic transformations, including C-H bond functionalization. researchgate.netacs.org For this compound, rhodium catalysis could enable the direct functionalization of the C-H bonds on the aromatic ring. researchgate.net Additionally, rhodium has been shown to catalyze tandem C-H/C-F activation, which would be highly relevant for this substrate. mdpi.com Such a reaction could involve the chelation-assisted activation of a C-H bond, followed by intramolecular or intermolecular coupling involving the cleavage of one of the C-F bonds. mdpi.com This approach offers a powerful strategy for the synthesis of highly substituted fluorinated aromatic compounds.

Organocatalytic Applications in Sulfonyl Fluoride Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. In the context of sulfonyl fluoride chemistry, organocatalysts can be employed to activate the sulfonyl fluoride group for nucleophilic substitution reactions. For example, Lewis bases can activate sulfonyl fluorides, rendering them more susceptible to attack by nucleophiles. While specific applications of this compound in organocatalysis are not extensively documented, its reactivity can be inferred from related systems. Organocatalytic methods have been developed for the synthesis of sulfonyl fluorides, and similar principles could be applied to their subsequent reactions. For instance, chiral organocatalysts could be used to achieve enantioselective transformations involving the sulfonyl fluoride moiety. sigmaaldrich.com

Photoredox Catalysis for Activation and Transformation

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions. Arylsulfonyl fluorides can be activated through photoredox catalysis to generate sulfonyl radicals or aryl radicals, which can then undergo a variety of transformations. The photoredox-catalyzed radical fluorosulfonylation of olefins is a notable example, although this typically involves the formation of the sulfonyl fluoride in situ. For a pre-formed substrate like this compound, photoredox catalysis could facilitate its addition to unsaturated systems or its use in cross-coupling reactions via a radical mechanism. The generation of a 3,4-difluorophenyl radical under photoredox conditions would open up a wide range of potential C-C and C-heteroatom bond-forming reactions.

Electrocatalytic Methodologies in Sulfonyl Fluoride Synthesis and Reaction

Electrocatalysis offers a powerful and sustainable approach to drive chemical reactions using electricity. In the realm of sulfonyl fluoride chemistry, electrochemical methods have been primarily explored for their synthesis, such as the oxidative coupling of thiols and potassium fluoride. The electrochemical reduction of arylsulfonyl fluorides has also been investigated. These studies indicate that the sulfonyl fluoride group can be electrochemically activated, typically leading to the cleavage of the S-F or C-S bond. This activation could be harnessed in electrocatalytic cross-coupling reactions. For example, the electrochemically generated radical anion of this compound could undergo fragmentation to produce a 3,4-difluorophenyl radical, which could then be trapped by a suitable coupling partner. While dedicated electrocatalytic cross-coupling methods for arylsulfonyl fluorides are still in development, the foundational electrochemical studies suggest a promising future for this methodology.

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